molecular formula C8H5ClO3 B1281323 1,3-Benzodioxole-4-carbonylchloride CAS No. 66411-55-0

1,3-Benzodioxole-4-carbonylchloride

Cat. No. B1281323
CAS RN: 66411-55-0
M. Wt: 184.57 g/mol
InChI Key: LVBLTFSJUMJXBI-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-4-carbonylchloride is an organic compound with the CAS Number: 66411-55-0 and Linear Formula: C8H5ClO3 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of 1,3-Benzodioxole-4-carbonylchloride is represented by the formula C8H5ClO3 . Its molecular weight is 184.58 .


Physical And Chemical Properties Analysis

1,3-Benzodioxole-4-carbonylchloride is a pale-yellow to yellow-brown solid . It has a molecular weight of 184.58 . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Drug Discovery

“1,3-Benzodioxole-4-carbonylchloride” may be used in the synthesis of various compounds with potential pharmacological activities. For example, derivatives of 1,3-benzodioxole have been investigated for their role as auxin receptor agonists acting as root growth promoters in plants .

Industrial Synthesis

The compound could be involved in acylation reactions in industrial production. Acylation is a process where an acyl group is introduced to another molecule, and compounds like “1,3-Benzodioxole-4-carbonylchloride” can serve as acylating agents to produce various chemical products .

Catalysis

Research has been conducted on the catalytic synthesis of 1,3-benzodioxoles using different catalysts. Such studies could provide insights into how “1,3-Benzodioxole-4-carbonylchloride” might be used in catalytic processes to produce other valuable chemical compounds .

Safety and Hazards

1,3-Benzodioxole-4-carbonylchloride is classified as corrosive . The hazard statement associated with it is H314 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

1,3-benzodioxole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBLTFSJUMJXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496553
Record name 2H-1,3-Benzodioxole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxole-4-carbonylchloride

CAS RN

66411-55-0
Record name 1,3-Benzodioxole-4-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66411-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,3-Benzodioxole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dioxaindane-4-carbonyl chloride
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